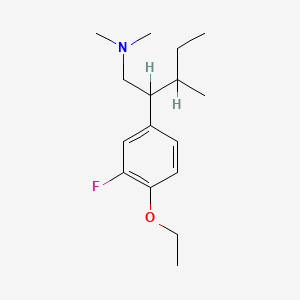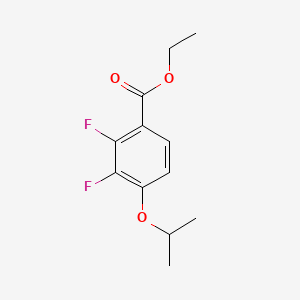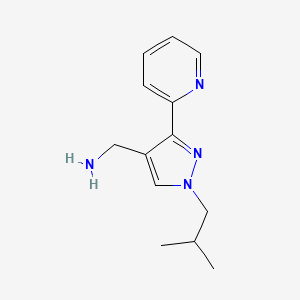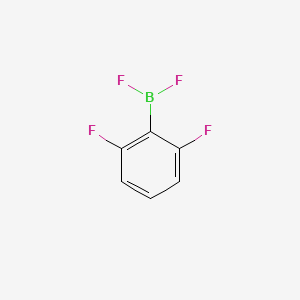
(2,6-Difluorophenyl)(difluoro)borane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,6-Difluorophenyl)(difluoro)borane is a boron-containing compound with the molecular formula C6H3BF4. It is characterized by the presence of two fluorine atoms on the phenyl ring and two additional fluorine atoms bonded to the boron atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2,6-Difluorophenyl)(difluoro)borane typically involves the reaction of 2,6-difluorophenylboronic acid with a fluorinating agent. One common method is the reaction of 2,6-difluorophenylboronic acid with boron trifluoride etherate (BF3·OEt2) under anhydrous conditions. The reaction is usually carried out in an inert atmosphere to prevent moisture from interfering with the reaction .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity on an industrial scale .
Chemical Reactions Analysis
Types of Reactions: (2,6-Difluorophenyl)(difluoro)borane undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in electrophilic aromatic substitution reactions due to the presence of the electron-withdrawing fluorine atoms on the phenyl ring.
Coupling Reactions: It is commonly used in Suzuki–Miyaura coupling reactions, where it acts as a boron reagent to form carbon-carbon bonds.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Reagents such as halogens (e.g., bromine) and catalysts like iron(III) chloride are used.
Suzuki–Miyaura Coupling: Palladium catalysts and bases like potassium carbonate are typically employed.
Major Products:
Substitution Reactions: Products include halogenated derivatives of this compound.
Coupling Reactions: Products are biaryl compounds formed by the coupling of this compound with aryl halides.
Scientific Research Applications
(2,6-Difluorophenyl)(difluoro)borane has a wide range of applications in scientific research:
Biology: Its derivatives are explored for potential biological activities, including as enzyme inhibitors.
Medicine: Research is ongoing to investigate its potential as a precursor for pharmaceuticals.
Industry: It is used in the synthesis of advanced materials, such as organic semiconductors.
Mechanism of Action
The mechanism of action of (2,6-Difluorophenyl)(difluoro)borane in chemical reactions involves the formation of boron-carbon bonds. In Suzuki–Miyaura coupling, the boron atom in this compound undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired biaryl product . The electron-withdrawing fluorine atoms enhance the reactivity of the boron center, facilitating these reactions.
Comparison with Similar Compounds
2,6-Difluorophenylboronic Acid: Similar structure but with hydroxyl groups instead of fluorine atoms bonded to boron.
Tris(2,4,6-trifluorophenyl)borane: Contains three fluorinated phenyl groups bonded to boron.
Uniqueness: (2,6-Difluorophenyl)(difluoro)borane is unique due to its specific substitution pattern and the presence of both phenyl and fluorine groups bonded to boron. This combination imparts distinct reactivity and stability, making it valuable in various synthetic applications .
Properties
CAS No. |
267006-31-5 |
|---|---|
Molecular Formula |
C6H3BF4 |
Molecular Weight |
161.89 g/mol |
IUPAC Name |
(2,6-difluorophenyl)-difluoroborane |
InChI |
InChI=1S/C6H3BF4/c8-4-2-1-3-5(9)6(4)7(10)11/h1-3H |
InChI Key |
SNSREYSTWQIPIJ-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=CC=C1F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


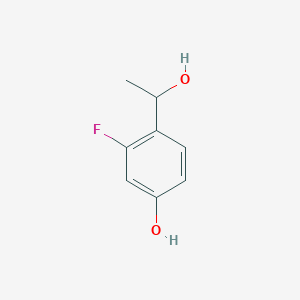
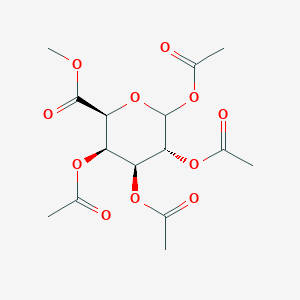
![methyl 5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-2-methylpentanoate](/img/structure/B15290846.png)

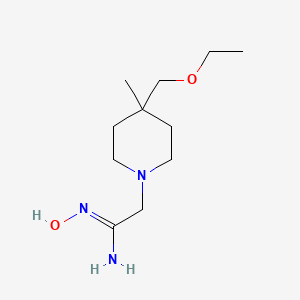
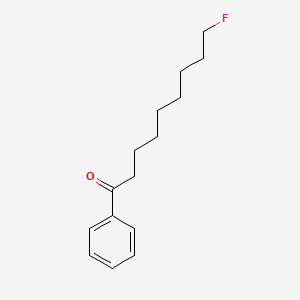
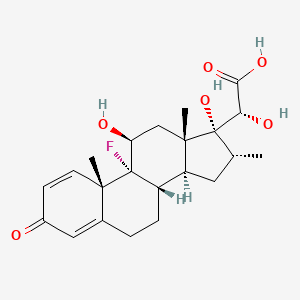
![[1,4'-Bipiperidin]-4-ylmethanol dihydrochloride](/img/structure/B15290879.png)
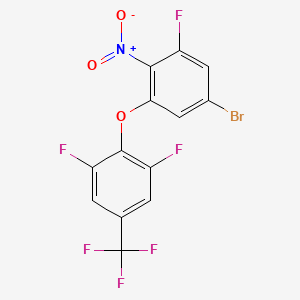
![N-[(1S)-1-(3-bromophenyl)ethyl]prop-2-yn-1-amine;hydrochloride](/img/structure/B15290890.png)
